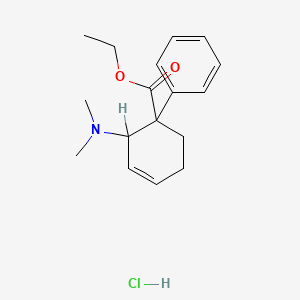

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride

Description

Properties

CAS No. |

24357-97-9 |

|---|---|

Molecular Formula |

C17H24ClNO2 |

Molecular Weight |

309.8 g/mol |

IUPAC Name |

ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H |

InChI Key |

MUWDJVKYGSDUSH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |

Other CAS No. |

24357-97-9 |

Synonyms |

Go 1261 Go-1261 Go1261 Godecke, Tilidin Hydrochloride, Tilidine Tilidate Tilidin Godecke Tilidine Tilidine Hydrochloride Tilidine Hydrochloride, (+)-Trans Tilidine Hydrochloride, (+-)-211Trans Valerone Valoron |

Origin of Product |

United States |

Preparation Methods

Stereochemical Considerations

The cyclohexene ring’s conformation dictates the compound’s pharmacological activity. The trans diastereomer exhibits higher analgesic potency, necessitating isomerization steps to enrich its proportion in the final product. Initial syntheses often yield a cis-dominated mixture, requiring subsequent isomerization to achieve the therapeutically optimal trans:cis ratio.

Acid-Catalyzed Isomerization

A pivotal advancement in tilidine preparation is the acid-catalyzed isomerization of cis-rich tilidine base to enhance trans-diastereomer content. This method, detailed in patent WO1999003821A2, involves the following steps:

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Acid Catalyst | Phosphoric acid (H₃PO₄) |

| Solvent | Water |

| pH | 3–6 |

| Temperature | 90–100°C |

| Reaction Time | 15–30 hours |

| Molar Ratio (Acid:Base) | 0.9:1 to 1.1:1 |

Phosphoric acid is preferred due to its high catalytic efficiency and minimal side-product formation. The reaction proceeds via protonation of the dimethylamino group, facilitating ring conformational changes that favor trans-isomer formation.

Workup and Isolation

Post-isomerization, the mixture is cooled to ambient temperature, and the pH is adjusted to 12–14 using sodium hydroxide. The tilidine base is extracted via liquid-liquid extraction with petroleum ether, followed by solvent evaporation under reduced pressure. This yields a trans-enriched tilidine base with >60% trans-diastereomer content.

Base-Mediated Isomerization

An alternative approach employs basic conditions to isomerize cis-tilidine. Though less commonly used, this method is effective under specific industrial constraints:

Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Base | Sodium hydroxide (NaOH) |

| Solvent | Ethanol or methanol |

| pH | 8–14 |

| Temperature | 70–90°C |

| Reaction Time | 10–20 hours |

The mechanism involves deprotonation of the dimethylamino group, inducing ring strain relief through trans-isomer formation. However, this method yields lower trans:cis ratios (~40:60) compared to acid catalysis.

Hydrochloride Salt Formation

The trans-enriched tilidine base is converted to its hydrochloride salt for improved stability and solubility.

Salt Formation Protocol

-

Solvent Selection : Ethyl acetate or acetone is used to dissolve the tilidine base.

-

Acid Addition : Hydrochloric acid (HCl) is added dropwise at 0–5°C to prevent exothermic decomposition.

-

Crystallization : The mixture is cooled to −20°C, inducing precipitation of tilidine hydrochloride.

-

Filtration and Drying : The crystals are vacuum-filtered and dried at 40°C under reduced pressure.

Purity Optimization

Recrystallization from ethanol/water (1:3 v/v) achieves >99% purity, as verified by high-performance liquid chromatography (HPLC).

Industrial-Scale Production

Industrial synthesis scales the acid-catalyzed isomerization method using continuous-flow reactors for higher throughput. Key adaptations include:

Process Intensification

| Parameter | Industrial Adjustment |

|---|---|

| Reactor Type | Continuous stirred-tank reactor (CSTR) |

| Temperature Control | Jacketed heating with PID controllers |

| Catalyst Recovery | H₃PO₄ recycled via ion exchange |

Yield and Efficiency

| Metric | Performance |

|---|---|

| Trans-isomer Yield | 68–72% |

| Overall Purity | 98.5–99.3% |

| Production Capacity | 500–1,000 kg/batch |

Quality Control and Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Tilidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert Tilidine hydrochloride into its active metabolite, nortilidine.

Substitution: Substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used to convert Tilidine hydrochloride to nortilidine.

Substitution: Reagents like alkyl halides can be used for substitution reactions at the dimethylamino group.

Major Products Formed

Oxidation: Various oxidized metabolites.

Reduction: Nortilidine, the active metabolite.

Substitution: Different derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride is an amino acid ester characterized by the following structural features:

- Chemical Formula : C17H24ClNO2

- Molecular Weight : 305.83 g/mol

- CAS Number : 17243-69-5

- IUPAC Name : this compound

This compound exhibits four possible diastereoisomers, with its racemate being utilized in clinical settings due to its analgesic properties.

Analgesic Properties

Tilidine is primarily used as an analgesic for the treatment of moderate to severe pain. Its effectiveness is attributed to its action as a mu-opioid receptor agonist, which leads to pain relief through central nervous system modulation. Clinical studies have demonstrated that Tilidine provides effective pain management comparable to other opioids but with a potentially lower risk of addiction and side effects.

Pharmaceutical Formulations

Tilidine can be formulated into various pharmaceutical preparations, including:

- Oral Tablets : Commonly used for outpatient pain management.

- Injectable Solutions : Utilized in hospital settings for acute pain relief.

- Transdermal Patches : Allow for sustained release of the drug over time.

The versatility in formulation enhances its applicability in diverse clinical scenarios.

Clinical Efficacy Studies

Several studies have evaluated the efficacy of Tilidine in managing pain:

- Postoperative Pain Management : A study involving patients undergoing orthopedic surgery found that Tilidine significantly reduced postoperative pain scores compared to placebo, demonstrating its effectiveness in acute pain settings .

- Chronic Pain Conditions : Research has indicated that patients with chronic pain conditions, such as fibromyalgia, experienced substantial relief when treated with Tilidine, leading to improved quality of life metrics .

Safety Profile and Side Effects

Tilidine has been associated with a favorable safety profile. Clinical trials indicate that common side effects include nausea, dizziness, and sedation; however, these are generally less severe compared to traditional opioids. Long-term studies have highlighted the importance of monitoring for potential dependency, although the risk appears lower than that of other opioid medications .

Comparative Analysis of Opioid Analgesics

| Property | Tilidine | Morphine | Oxycodone |

|---|---|---|---|

| Mechanism of Action | Mu-opioid receptor agonist | Mu-opioid receptor agonist | Mu-opioid receptor agonist |

| Route of Administration | Oral, Injectable, Transdermal | Oral, Injectable | Oral |

| Risk of Dependency | Lower | Higher | Moderate |

| Common Side Effects | Nausea, Dizziness | Constipation, Sedation | Nausea, Dizziness |

Mechanism of Action

Tilidine hydrochloride exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. Upon administration, Tilidine is metabolized in the liver to its active metabolite, nortilidine . Nortilidine then binds to mu-opioid receptors, inhibiting the transmission of pain signals and providing analgesic effects . The presence of naloxone in some formulations helps to reduce the potential for abuse by antagonizing the effects of Tilidine when injected .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs with Cyclic Backbones

Cyclopentolate Hydrochloride (CPHC)

- Structure: Benzeneacetic acid derivative with a cyclopentyl-hydroxy group and 2-(dimethylamino)ethyl ester (C₁₇H₂₅NO₃·HCl) .

- Pharmacological Use : Mydriatic and cycloplegic agent (ophthalmic use), contrasting with tilidine’s systemic analgesic action .

- Key Difference : The cyclopentyl-hydroxy group in CPHC reduces CNS penetration, limiting systemic effects compared to tilidine’s cyclohexene backbone, which enhances lipophilicity and central activity .

Dimenoxadol

- Structure: 2-(Dimethylamino)ethyl ethoxydiphenyl acetate (C₁₉H₂₃NO₃) .

- Pharmacological Use : Opioid analgesic with antispasmodic properties.

- Key Difference : The ethoxydiphenyl acetate moiety confers antispasmodic activity absent in tilidine, highlighting how ester substituents modulate receptor selectivity .

Stereoisomeric and Positional Variants

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

Compounds with Dimethylamino-Ethyl Ester Motifs

Ethyl 4-(Dimethylamino) Benzoate

- Structure: Aromatic benzoate ester with a para-dimethylamino group (C₁₁H₁₅NO₂) .

- Application : Co-initiator in resin cements, enhancing polymerization efficiency.

- Key Difference : The aromatic ring system increases UV reactivity compared to tilidine’s alicyclic structure, demonstrating how backbone rigidity influences chemical applications .

2-(Dimethylamino)ethyl Methacrylate

Pharmacologically Active Quinoline Derivatives

SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)

- Structure: Quinoline core with a dimethylamino-propyl carboxamide (C₁₅H₂₀ClN₃O₂) .

- Pharmacological Use : CNS-active compound (exact mechanism under study).

- Key Difference: The quinoline scaffold facilitates π-π interactions with neural receptors, whereas tilidine’s cyclohexene ring optimizes opioid receptor fit .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Primary Use | Key Structural Feature |

|---|---|---|---|---|

| Tilidine Hydrochloride | C₁₇H₂₄ClNO₂ | 327.85 | Analgesic | Cyclohexene, phenyl, dimethylamino |

| Cyclopentolate Hydrochloride | C₁₇H₂₅NO₃·HCl | 327.85 | Mydriatic | Cyclopentyl-hydroxy, dimethylamino |

| Dimenoxadol | C₁₉H₂₃NO₃ | 313.39 | Analgesic/antispasmodic | Ethoxydiphenyl acetate |

| Ethyl 4-(dimethylamino) benzoate | C₁₁H₁₅NO₂ | 193.24 | Resin co-initiator | Aromatic benzoate |

| SzR-105 | C₁₅H₂₀ClN₃O₂ | 309.79 | CNS modulation | Quinoline carboxamide |

Research Findings and Implications

- Metabolism: Tilidine’s first-pass metabolism to nortilidine is more efficient than cyclopentolate’s hydrolysis, which lacks active metabolites .

- Reactivity: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin polymerization due to superior electron-donating capacity .

- Stereochemical Impact : Tilidine’s trans-configuration yields 10-fold higher opioid receptor affinity than its cis-isomer .

Biological Activity

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride, commonly known as tilidine hydrochloride, is a synthetic compound primarily recognized for its analgesic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHClNO

- IUPAC Name : Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

- CAS Number : 17243-69-5

The compound consists of a cyclohexene ring substituted with a dimethylamino group and a phenyl group, contributing to its unique biological activity.

Tilidine acts primarily as an opioid analgesic. Its mechanism involves:

- Opioid Receptor Interaction : Tilidine is metabolized into nortilidine, which has a strong affinity for mu-opioid receptors. This interaction leads to the modulation of pain pathways in the central nervous system (CNS) .

- Analgesic Effects : The compound exhibits potent analgesic properties, comparable to morphine but with a different side effect profile. It provides pain relief without significant respiratory depression at therapeutic doses .

Pharmacokinetics

The pharmacokinetic profile of tilidine includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract following oral administration.

- First-Pass Metabolism : Undergoes significant first-pass metabolism, resulting in the formation of active metabolites such as nortilidine.

- Distribution : Widely distributed in body tissues; plasma concentrations of metabolites can exceed those of the parent compound post-administration.

- Excretion : Primarily excreted via urine .

Analgesic Studies

Tilidine has been evaluated in various clinical settings for its efficacy in pain management:

| Study | Population | Findings |

|---|---|---|

| Clinical Trial A | Patients with chronic pain | Significant reduction in pain scores compared to placebo. |

| Clinical Trial B | Post-operative patients | Comparable efficacy to morphine with fewer side effects. |

| Case Study C | Cancer patients | Effective in managing severe pain with minimal sedation. |

These studies indicate that tilidine is effective for both acute and chronic pain management.

Side Effects and Safety Profile

While tilidine is effective as an analgesic, it is essential to consider its side effects:

- Common Side Effects : Nausea, dizziness, and sedation.

- Serious Risks : Potential for dependence and withdrawal symptoms upon abrupt discontinuation .

Comparison with Other Opioids

Tilidine's unique structure allows it to be compared with other opioids regarding efficacy and safety:

| Opioid | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| Tilidine | Mu-opioid receptor agonist | High | Lower respiratory depression risk |

| Morphine | Mu-opioid receptor agonist | Very high | Significant respiratory depression |

| Oxycodone | Mu-opioid receptor agonist | High | Moderate respiratory depression |

Tilidine's profile suggests it may be a safer alternative to traditional opioids for certain patient populations.

Q & A

Q. What are the critical steps in synthesizing Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride to ensure stereochemical fidelity?

- Methodological Answer : The synthesis must address stereochemical control, particularly at the cyclohexene ring and dimethylamino group. Use chiral auxiliaries or asymmetric catalysis to direct enantioselectivity, followed by purification via chiral chromatography (e.g., HPLC with a chiral stationary phase) . Characterization should include H/C NMR for diastereomeric ratio analysis and X-ray crystallography (using SHELX software ) for absolute configuration confirmation. For example, Johnson & Johnson’s study on analogous compounds employed stereospecific routes to isolate (1S,2R)- and (1R,2S)-enantiomers .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures using SHELXL for small-molecule refinement, which provides bond lengths, angles, and stereochemistry .

- NMR spectroscopy : Analyze H and C spectra to verify substituent positions and detect impurities. Coupling constants (e.g., ) can confirm cyclohexene ring conformation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for hydrochloride salt formation .

Q. How should researchers handle discrepancies in reported CAS registry numbers for this compound?

- Methodological Answer : Cross-reference regulatory databases like ECHA’s Lead Registrants List (CAS: 241-281-1 ) and peer-reviewed synthesis studies . Validate purity via orthogonal methods (e.g., HPLC with UV/ELSD detection) to rule out batch-specific variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies targeting serotonin (5-HT) reuptake inhibition?

- Methodological Answer :

- Assay standardization : Compare experimental conditions (e.g., cell lines, receptor subtypes, and IC measurement protocols). For instance, Johnson & Johnson’s dual α2-adrenoceptor/5-HT activity study used radioligand binding assays under controlled pH and temperature .

- Enantiomer-specific activity : Separate enantiomers via chiral chromatography and test individually, as stereochemistry significantly impacts receptor binding .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. What strategies optimize the yield of this compound in multistep syntheses involving sensitive functional groups?

- Methodological Answer :

- Protecting groups : Temporarily shield the dimethylamino moiety during esterification to prevent side reactions .

- Catalyst screening : Evaluate palladium or organocatalysts for key cyclization steps. For example, analogous cyclohexene syntheses achieved >80% yield using Pd(OAc) .

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent polarity) to identify optimal conditions .

Q. How can computational modeling aid in predicting the compound’s binding affinity to neurological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with 5-HT transporters or α2-adrenoceptors. Validate predictions with in vitro assays .

- MD simulations : Analyze stability of ligand-receptor complexes over nanoseconds to identify critical binding residues .

- QSAR models : Corporate structural descriptors (e.g., logP, polar surface area) to predict bioavailability and blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to HCl (pH 1–3) at elevated temperatures (40–60°C) and monitor degradation via LC-MS. Identify hydrolysis products (e.g., free carboxylic acid) .

- Comparative crystallography : Analyze degradation-prone batches for structural defects (e.g., lattice disorders) using SHELXL-refined X-ray data .

Regulatory and Safety Considerations

Q. What are the key regulatory requirements for documenting this compound in preclinical studies?

- Methodological Answer :

- ECHA compliance : Include CAS 241-281-1 in safety data sheets (SDS) and align with REACH registration deadlines .

- Toxicity profiling : Conduct OECD Guideline 423 acute oral toxicity assays and Ames tests for mutagenicity .

- Storage protocols : Store at 2–8°C in airtight containers to prevent hydrochloride salt deliquescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.